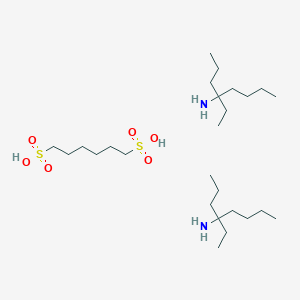
4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid is a compound that combines an amine group with a disulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid typically involves a multi-step process The initial step often includes the preparation of 4-ethyloctan-4-amine through the alkylation of octan-4-amine with ethyl halides under basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The disulfonic acid group can be reduced to sulfonic acids or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the disulfonic acid group may produce sulfonic acids or sulfides.
科学的研究の応用
4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and surfactants.
作用機序
The mechanism of action of 4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the disulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Ethyloctan-4-amine: Lacks the disulfonic acid group, making it less versatile in certain chemical reactions.
Hexane-1,6-disulfonic acid: Lacks the amine group, limiting its applications in biological systems.
Uniqueness
4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid is unique due to the presence of both an amine and a disulfonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
特性
IUPAC Name |
4-ethyloctan-4-amine;hexane-1,6-disulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H23N.C6H14O6S2/c2*1-4-7-9-10(11,6-3)8-5-2;7-13(8,9)5-3-1-2-4-6-14(10,11)12/h2*4-9,11H2,1-3H3;1-6H2,(H,7,8,9)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHNWPPCZFPDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CCC)N.CCCCC(CC)(CCC)N.C(CCCS(=O)(=O)O)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H60N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














